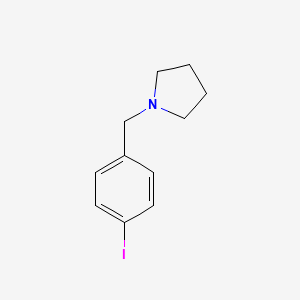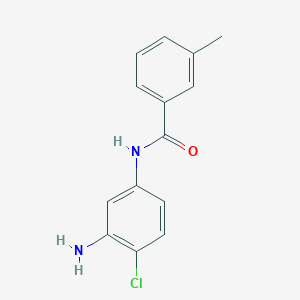
1-(4-Iodobenzyl)pyrrolidine
Descripción general
Descripción
1-(4-Iodobenzyl)pyrrolidine, also known as IBP, is a synthetic organic compound belonging to the pyrrolidine family. It is a versatile compound used in a variety of scientific research applications, including medicinal chemistry and drug discovery. IBP is a key building block in the synthesis of a variety of pharmaceuticals and other compounds. It is also used as an intermediate to prepare other compounds with similar structures.
Aplicaciones Científicas De Investigación
Magnetic Properties and Phase Transition
- A study by Ren et al. (2005) explored the crystal structures and magnetic properties of novel compounds, including derivatives of 1-(4-Iodobenzyl)pyrrolidine. These compounds exhibited interesting magnetic transitions at specific temperatures, suggesting potential applications in studying spin-lattice interactions and phase transitions in materials science (Ren et al., 2005).
Synthesis of Chiral Compounds
- Suto et al. (1992) described the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones starting from a compound related to this compound. This research is significant for the synthesis of chiral compounds, which are important in pharmaceuticals and organic chemistry (Suto et al., 1992).
Anti-Inflammatory and Analgesic Agents
- Ikuta et al. (1987) synthesized a series of pyrrolidin-2-ones, closely related to this compound, which showed potential as anti-inflammatory and analgesic agents. This indicates the utility of these compounds in developing new medications (Ikuta et al., 1987).
Molecular Interaction Studies
- El-Hajjaji et al. (2020) investigated the corrosion protection performance of ionic liquids derived from pyridine, which include structures similar to this compound. This research offers insights into the interaction of these compounds with metals, relevant in corrosion inhibition (El-Hajjaji et al., 2020).
Catalytic Applications
- Ge et al. (2009) synthesized and characterized metal-organic frameworks containing pyrrolidine ligands, demonstrating their catalytic potential in the linear dimerization of phenylacetylenes. This research underscores the application of such compounds in catalysis (Ge et al., 2009).
Bioactivities and Pharmaceutical Applications
- Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica and demonstrated its larvicidal and nematicidalactivities, indicating potential for development into natural larvicides and nematic
ides. This highlights the potential of this compound derivatives in bioactive applications, particularly in pest control (Liu et al., 2016).
Drug Development Intermediates
- Research by Xu Zhong-yu (2010) on the synthesis of (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(4-nitrobenzyloxycarbonyl)pyrrolidine, a compound structurally related to this compound, contributes to the understanding of drug development intermediates, particularly for the antibiotic Meropenem (Xu Zhong-yu, 2010).
Crystal and Molecular Structure Analysis
- Zugenmaier (2013) examined the crystal and molecular structure of a compound related to this compound, offering insights into the structural rearrangements of pyridine derivatives. Such studies are vital for the understanding of molecular interactions and crystal engineering (Zugenmaier, 2013).
Selectivity in Chemical Synthesis
- Lombardo et al. (2001) reported on the synthesis of polyhydroxylated pyrrolidines, demonstrating the role of this compound derivatives in achieving high selectivity in chemical synthesis, essential for producing specific isomers of pharmaceutical importance (Lombardo et al., 2001).
Photochromism Studies
- Wettermark (1962) explored the photochromism of 2-(2',4'-dinitrobenzyl)-pyridine, a compound closely related to this compound, indicating its potential in photochemical research and applications in light-sensitive materials (Wettermark, 1962).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-(4-Iodobenzyl)pyrrolidine is a specialty product used in proteomics research applications . .
Mode of Action
Pyrrolidine, a five-membered nitrogen-containing ring, is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine-based compounds have been reported to influence various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like pyrrolidine is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine-based compounds have been reported to possess several important biological activities .
Action Environment
It’s important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Análisis Bioquímico
Biochemical Properties
1-(4-Iodobenzyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular morphology and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues . Its distribution within the body can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.
Propiedades
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZJYCRHTZBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594619 | |
| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858676-60-5 | |
| Record name | 1-[(4-Iodophenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















